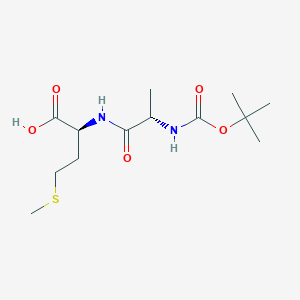
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose is a complex organic compound used primarily as an intermediate in the synthesis of various bioactive molecules. This compound features multiple functional groups, including benzyl, tert-butyldimethylsilyl, tetrachlorophthalimide, and benzenethiol, which contribute to its reactivity and utility in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose are protected using benzyl and tert-butyldimethylsilyl groups to prevent unwanted reactions.
Introduction of Tetrachlorophthalimide: Tetrachlorophthalimide is introduced through a nucleophilic substitution reaction, often using a base such as potassium carbonate.
Attachment of Benzenethiol: Benzenethiol is attached via a nucleophilic substitution reaction, facilitated by a suitable leaving group on the glucopyranose derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The benzenethiol group can undergo oxidation to form disulfides.
Reduction: The tetrachlorophthalimide group can be reduced to form amines.
Substitution: The protected hydroxyl groups can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products
Disulfides: From oxidation of the benzenethiol group.
Amines: From reduction of the tetrachlorophthalimide group.
Various Substituted Derivatives: From substitution reactions involving the deprotected hydroxyl groups.
科学的研究の応用
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly those with biological activity.
Biology: In the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, often involving the functional groups present in its structure. For example, the benzenethiol group can form covalent bonds with thiol-reactive sites on proteins, while the tetrachlorophthalimide group can interact with nucleophilic sites.
Molecular Targets and Pathways
Proteins: The benzenethiol group can modify cysteine residues in proteins, affecting their function.
Enzymes: The compound can inhibit or activate enzymes through covalent modification or non-covalent interactions.
Cellular Pathways: By interacting with key proteins and enzymes, the compound can influence various cellular pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-phthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose: Similar structure but lacks the tetrachlorophthalimide group.
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-phenol-1,2-dideoxy-β-D-glucopyranose: Similar structure but has a phenol group instead of benzenethiol.
Uniqueness
The presence of both tetrachlorophthalimide and benzenethiol groups in 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose makes it unique, providing a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for versatile applications in synthetic chemistry and biological research.
特性
CAS番号 |
935268-62-5 |
|---|---|
分子式 |
C₄₀H₄₁Cl₄NO₆SSi |
分子量 |
833.72 |
同義語 |
2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-((tert-butyldimethylsilyl)oxy)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)-4,5,6,7-tetrachloroisoindoline-1,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)

